molecular formula C23H48O7S2 B14145466 3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate CAS No. 4301-57-9

3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate

Cat. No.: B14145466
CAS No.: 4301-57-9
M. Wt: 500.8 g/mol
InChI Key: FNGBKRNFGMMYCY-UHFFFAOYSA-N
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Description

3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate is a chemical compound with the molecular formula C23H48O6S2 It is known for its unique structure, which includes an octadecyloxy group attached to a propane-1,2-diyl backbone, with two methanesulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate typically involves the reaction of 3-(octadecyloxy)propane-1,2-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

3-(Octadecyloxy)propane-1,2-diol+2CH3SO2Cl3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate+2HCl\text{3-(Octadecyloxy)propane-1,2-diol} + 2 \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{this compound} + 2 \text{HCl} 3-(Octadecyloxy)propane-1,2-diol+2CH3​SO2​Cl→3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate+2HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate groups can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Hydrolysis: In the presence of water and a base, the methanesulfonate groups can be hydrolyzed to yield 3-(octadecyloxy)propane-1,2-diol and methanesulfonic acid.

    Reduction: The compound can be reduced under specific conditions to yield corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-(Octadecyloxy)propane-1,2-diol and methanesulfonic acid.

    Reduction: Corresponding alcohols.

Scientific Research Applications

3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for diols.

    Biology: Investigated for its potential as a prodrug, where it can be enzymatically converted to active pharmaceutical ingredients.

    Medicine: Explored for its anti-inflammatory and antiviral properties, particularly in the development of mutual prodrugs.

    Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate involves its conversion to active metabolites through enzymatic hydrolysis. The methanesulfonate groups are cleaved, releasing the active diol, which can then exert its biological effects. The molecular targets and pathways involved depend on the specific application, such as inhibition of viral replication in antiviral research or modulation of inflammatory pathways in anti-inflammatory studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Octadecyloxy)-1,2-propanediyl dioctadecanoate
  • 1,2-Propanediol, 3-(octadecyloxy)-, dimethanesulfonate

Uniqueness

3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate is unique due to its dual methanesulfonate groups, which provide distinct reactivity compared to similar compounds

Properties

CAS No.

4301-57-9

Molecular Formula

C23H48O7S2

Molecular Weight

500.8 g/mol

IUPAC Name

(2-methylsulfonyloxy-3-octadecoxypropyl) methanesulfonate

InChI

InChI=1S/C23H48O7S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28-21-23(30-32(3,26)27)22-29-31(2,24)25/h23H,4-22H2,1-3H3

InChI Key

FNGBKRNFGMMYCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COS(=O)(=O)C)OS(=O)(=O)C

Origin of Product

United States

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